(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
Description
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Properties
IUPAC Name |
[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-18-20-10-13-22(18)14-15-8-11-21(12-9-15)19(23)16-6-4-5-7-17(16)24-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOPHFPAVWLRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms, depending on their chemical structure and the nature of the target.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
The compound (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms of action relevant to its pharmacological properties.
- Molecular Formula : C19H22N3OS
- Molecular Weight : 365.46 g/mol
- CAS Number : 1334371-84-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the imidazole and methylthio groups. The synthetic route may include:
- Formation of the piperidine core.
- Alkylation with 2-ethyl-1H-imidazole.
- Introduction of the methylthio group on the phenyl ring.
Anticancer Activity
Recent studies have indicated that similar imidazole and piperidine derivatives exhibit significant anticancer properties. For instance, a study synthesized various imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The results showed that several compounds had substantial cytotoxicity, with some derivatives causing DNA fragmentation in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11 | HT-29 | 5.0 | Induction of apoptosis |
| Compound 12 | MCF-7 | 10.0 | Inhibition of DNA synthesis |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds in this class often show reduced DNA synthesis in cancer cells, leading to cell cycle arrest.
- Apoptosis Induction : The ability to induce apoptosis has been confirmed through assays measuring caspase activity, indicating that these compounds can trigger programmed cell death in malignant cells .
Case Studies
A notable case study involved the evaluation of a related compound's effects on breast cancer cells (MDA-MB-231). The study found that at concentrations as low as 1 µM, the compound caused significant morphological changes and enhanced caspase activity, confirming its potential as an apoptosis-inducing agent .
Summary of Findings
The following table summarizes key findings from various studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
